2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholine ring, and an acetamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 3-methylphenoxyacetic acid.
Amide Bond Formation: The 3-methylphenoxyacetic acid is then reacted with 2-morpholin-4-ylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and morpholine groups can interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenoxy)-N-(2-piperidin-4-ylphenyl)acetamide
- 2-(3-methylphenoxy)-N-(2-pyrrolidin-4-ylphenyl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
529498-96-2 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-15-5-4-6-16(13-15)24-14-19(22)20-17-7-2-3-8-18(17)21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI Key |
ZUPBOCUEMMZSQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
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